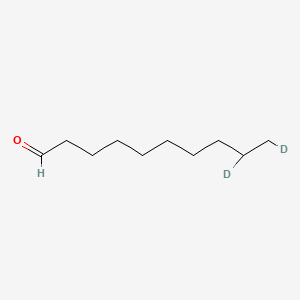
Decyl aldehyde-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl aldehyde-d2, also known as deuterated decanal, is a deuterium-labeled compound with the chemical formula C10H18D2O. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful for various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl aldehyde-d2 can be synthesized through the deuteration of decanal. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where decanal is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient deuteration. The purity of the final product is crucial, and various purification techniques, such as distillation and chromatography, are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl aldehyde-d2 undergoes various chemical reactions, including:
Reduction: It can be reduced to decanol-d2 using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in aqueous or acidic conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions often occur under basic or neutral conditions.
Major Products Formed
Oxidation: Decanoic acid-d2.
Reduction: Decanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl aldehyde-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of decyl aldehyde-d2 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by aldehyde dehydrogenases to form decanoic acid-d2. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the pathways involved in aldehyde metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Decyl Aldehyde-d2
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific studies .
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
9,10-dideuteriodecanal |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3/i1D,2D |
Clé InChI |
KSMVZQYAVGTKIV-QDNHWIQGSA-N |
SMILES isomérique |
[2H]CC([2H])CCCCCCCC=O |
SMILES canonique |
CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
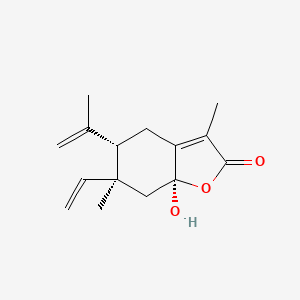
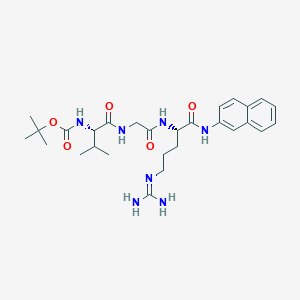
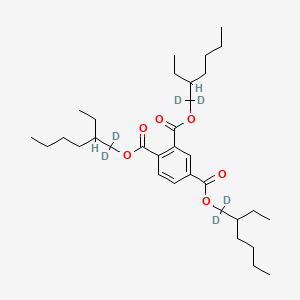
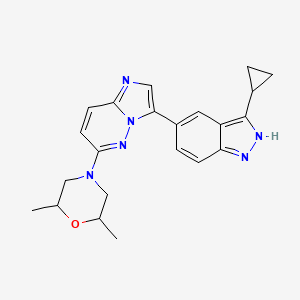
![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
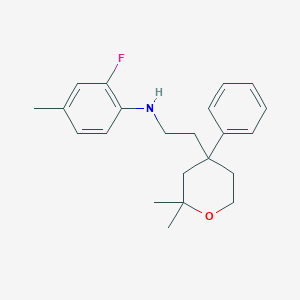
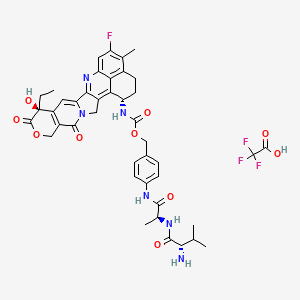
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
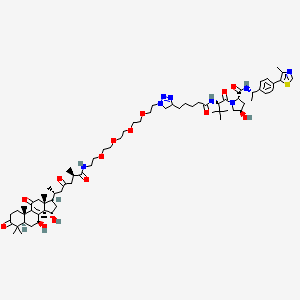
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)
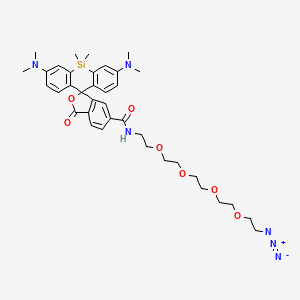
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
